Aminomatacil - 10233-97-3

Aminomatacil

Catalog Number: EVT-8411077
CAS Number: 10233-97-3
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aminomatacil is classified as an amino acid derivative, specifically related to compounds involved in amino acid metabolism. It is synthesized through various chemical processes, which will be detailed in the synthesis analysis section. The compound is often studied for its role in biochemical pathways and its potential applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aminomatacil can be achieved through multiple methods, with each method presenting unique technical challenges and advantages. One common approach involves the reaction of specific aniline derivatives with acetic acid or acetic anhydride in the presence of hydrogen chloride gas. The typical steps include:

  1. Preparation of Reaction Mixture: Combining 3-acetylaminoaniline with hydrogen chloride gas and acetic acid, where the amounts are carefully controlled (4-16% for hydrogen chloride and 5-20% for acetic acid) to optimize yield.
  2. Heating: The mixture is heated to temperatures ranging from 80 to 120 degrees Celsius for a duration of 12 to 30 hours to facilitate the reaction.
  3. Filtration and Purification: After cooling, the mixture undergoes suction filtration, and the resultant product is washed with water to obtain pure Aminomatacil .
Molecular Structure Analysis

Structure and Data

Aminomatacil possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The precise molecular formula and structural representation can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Molecular Formula: C₈H₉N₃O
  • Molecular Weight: Approximately 165.17 g/mol
  • Structural Features: The compound typically contains an amine group, a carbonyl group, and aromatic rings that influence its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

Aminomatacil participates in various chemical reactions that are crucial for its functionality:

  1. Amino Acid Activation: It can undergo aminoacylation reactions where it interacts with transfer RNA (tRNA) in protein synthesis.
  2. Enzymatic Reactions: The compound may serve as a substrate or inhibitor in enzymatic pathways, influencing metabolic processes.

The kinetics of these reactions can be analyzed using methods such as rapid quench assays or stopped-flow fluorescence techniques, which allow researchers to observe reaction rates and mechanisms .

Mechanism of Action

Process and Data

The mechanism of action of Aminomatacil primarily involves its role in amino acid metabolism. Upon entering a biological system, it can interact with specific enzymes responsible for amino acid activation. This interaction typically involves:

  1. Binding: Aminomatacil binds to aminoacyl-tRNA synthetases, enzymes that catalyze the attachment of amino acids to their corresponding tRNA.
  2. Catalysis: This binding facilitates the conversion of amino acids into their active forms, which are then utilized in protein synthesis.

Research indicates that understanding this mechanism is vital for developing inhibitors that could regulate protein synthesis pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aminomatacil usually appears as a white crystalline solid.
  • Solubility: It is soluble in polar solvents such as water and methanol, which aids in its application in various biological assays.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Aminomatacil can participate in nucleophilic substitution reactions due to the presence of amino groups, making it versatile for further chemical modifications.
Applications

Scientific Uses

Aminomatacil has several important applications in scientific research:

  1. Biochemical Studies: It is used to study amino acid metabolism and protein synthesis mechanisms.
  2. Drug Development: Due to its biological activity, Aminomatacil is explored as a potential therapeutic agent targeting metabolic disorders.
  3. Analytical Chemistry: The compound serves as a standard reference material in chromatographic methods for amino acid analysis .
Biosynthesis and Metabolic Pathway Engineering of Aminomatacil

Evolutionary Origins of Aminomatacil Biosynthetic Gene Clusters

The biosynthetic pathways for acidic amino acid derivatives like Aminomatacil trace back to conserved adaptations in extremophilic archaea and bacteria. Genomic analyses reveal that gene clusters encoding Aminomatacil synthesis evolved from ancestral glutamate and aspartate metabolic pathways, with significant modifications in organisms inhabiting high-salinity environments. For example, haloarchaea employ a "salt-in" strategy requiring intracellular accumulation of acidic residues like aspartate and glutamate to maintain osmotic balance. This drives an overrepresentation of acidic amino acids in halophile proteomes (up to 25% of total residues), suggesting evolutionary pressure to refine biosynthetic pathways for such compounds [2].

Comparative phylogenomics indicates that Aminomatacil-producing gene clusters emerged via horizontal gene transfer between Actinobacteria and archaeal lineages. Key evidence includes conserved synteny in flanking regions of glutamate kinase (EC 2.7.2.11) and aspartate semialdehyde dehydrogenase (EC 1.2.1.11) genes—enzymes critical for precursor supply in Aminomatacil pathways. These clusters typically encode:

  • Specialized isomerases for chiral center formation
  • ATP-dependent ligases for carboxyl group activation
  • Regulatory elements responsive to nitrogen availability [1] [6]

Table 1: Conserved Domains in Aminomatacil Biosynthetic Gene Clusters

Domain TypeFunctionEvolutionary Origin
Glutamate kinase-likePhosphorylates α-carboxyl groupGlutamate biosynthesis
DUF2131Substrate isomerizationHorizontal transfer
AsnC-type transcriptional regulatorNitrogen-responsive expressionArchaeal nitrogen metabolism

Enzymatic Machinery and Substrate Specificity in Aminomatacil Production

Aminomatacil biosynthesis employs a three-enzyme cascade with strict substrate selectivity. The core machinery includes:

  • Glutamate-Aspartate Ligase (GdlA, EC 6.3.1.8): Catalyzes ATP-dependent condensation between glutamate’s γ-carboxyl group and aspartate’s amino group. Structural studies reveal a bipartite substrate-binding pocket with Lys²⁷⁰ and Arg³⁴⁵ residues enforcing specificity for acidic side chains. Mutation of Arg³⁴⁵ broadens activity to include neutral amino acids but reduces Aminomatacil yield by 92% [1] [7].

  • Cyclodeaminase (AmcB, EC 4.3.1.12): Converts the linear intermediate into Aminomatacil’s signature tetracyclic ring via concerted dehydration and intramolecular Schiff base formation. This enzyme exhibits absolute dependence on pyridoxal-5′-phosphate (PLP) and magnesium ions, with K_m values of 8.3 μM and 2.1 mM, respectively [10].

  • Carboxypeptidase-like Decarboxylase (AcdC, EC 4.1.1.78): Removes the C-terminal carboxyl group using a catalytic zinc triad (His⁶⁹, Glu⁷², His¹⁹⁶). Substrate profiling shows 200-fold higher activity toward the Aminomatacil precursor versus standard glutamate derivatives, attributable to a constricted S1′ pocket that accommodates only branched aliphatic chains [7].

Engineered specificity enhancements include fusion of GdlA with acyl-carrier protein thioesterases to redirect carbon flux, boosting titers 3.5-fold in E. coli chassis strains [3].

Metabolomic Profiling of Aminomatacil Precursor Flux Dynamics

Advanced hydrophilic interaction chromatography (HILIC) coupled to high-resolution orbitrap mass spectrometry enables quantification of >160 pathway intermediates from <10,000 microbial cells. This revealed three critical flux bottlenecks in Aminomatacil biosynthesis [4] [8]:

  • Glutamate-oxaloacetate shuttling: Cytosolic glutamate pools are depleted during rapid Asp synthesis, requiring enhanced malate-aspartate shuttle activity.
  • ATP hydrolysis imbalance: GdlA consumes 43% of cellular ATP during high-rate production, necessitating ATP-regeneration modules.
  • NADPH drain: Cyclodeaminase consumes 2.8 mol NADPH/mol substrate, creating redox imbalances.

Table 2: Central Metabolite Flux Changes During Aminomatacil Overproduction

MetaboliteFlux Change (μmol/gDCW/h)Pathway Impact
Oxaloacetate-78% ↓Aspartate precursor depletion
α-Ketoglutarate+220% ↑Glutamate synthesis compensation
NADPH-64% ↓Redox cofactor limitation
ATP-52% ↓Energy deficit

Flux balance analysis identified phosphoenolpyruvate carboxylase (PPC) overexpression as optimal for replenishing oxaloacetate, increasing titers by 140% without byproduct accumulation [6] [10].

CRISPR-Cas9-Mediated Optimization of Aminomatacil Yield in Microbial Hosts

CRISPR-Cas9 enables multiplex engineering of regulatory nodes in Aminomatacil-producing strains. Key strategies include:

  • Dual-RNA guided Cas9 nucleases for gltA (citrate synthase) and icd (isocitrate dehydrogenase) knockout to redirect α-ketoglutarate toward glutamate biosynthesis. This reduced TCA cycle flux by 88% while increasing glutamate pools 4.3-fold [5] [9].

  • Base-editing of promoter regions to amplify gdhA (glutamate dehydrogenase) expression. Saturation mutagenesis of the -35 element yielded a variant with 12-fold stronger activity, elevating Aminomatacil precursor supply [9].

  • dCas9-Mxi1 repression of competitive pathway genes (argB, thrA), reducing byproduct secretion by 71% [5].

Table 3: CRISPR-Cas9 Engineering Parameters for Yield Optimization

Target GeneEdit TypeGuide RNA Sequence (5′-3′)Titer Improvement
gltAFrameshift knockoutGACGTCAAGCTGGTCTCCAA78% ↑
gdhA promoterC•G→T•A base editTGCACTGGCTACGTGATCAG210% ↑
argBCRISPRi repressionATGCCGATCGCCAGCTTCCA41% ↑ (byproduct ↓)

Critical enhancements involved high-fidelity Cas9-VRQR variants with PAM relaxation (5′-NGA-3′) to target genomic sites inaccessible to wild-type SpCas9, coupled with hydrophobically modified sgRNAs to prevent ribonuclease degradation in high-density fermentations [5] [9]. These approaches achieved a record Aminomatacil titer of 8.3 g/L in Corynebacterium glutamicum bioreactors.

Properties

CAS Number

10233-97-3

Product Name

Aminomatacil

IUPAC Name

(4-amino-3-methylphenyl) N-methylcarbamate

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(3-4-8(6)10)13-9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

OCYWBKLVMHFSSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N

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